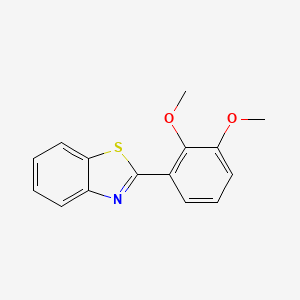

2-(2,3-Dimethoxyphenyl)benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,3-Dimethoxyphenyl)benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)benzothiazole typically involves the condensation of 2-aminothiophenol with 2,3-dimethoxybenzaldehyde. This reaction is often carried out in the presence of a catalyst such as sulfuric acid immobilized on silica gel (H₂SO₄/SiO₂) and an alcohol solvent at room temperature . Another method involves the use of copper(II) acetate (Cu(OAc)₂) as a catalyst, triethylamine, and ethanol as the solvent .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often focus on optimizing yield, purity, and cost-effectiveness. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted. For instance, the use of Fe₃O₄@DOP-Amide/Imid-CuCl₂ nanocomposite as a catalyst in a one-pot three-component reaction has shown high efficiency and reusability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-Dimethoxyphenyl)benzothiazole undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH₄).

Common Reagents and Conditions

Oxidation: H₂O₂ and HCl in ethanol at room temperature.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Applications De Recherche Scientifique

2-(2,3-Dimethoxyphenyl)benzothiazole has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound’s ability to bind to these targets disrupts cellular processes, leading to apoptosis (programmed cell death) in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylbenzothiazole: Known for its anticancer properties but with different substitution patterns.

2-(4-Aminophenyl)benzothiazole: Another benzothiazole derivative with potent antitumor activity.

2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610): A fluorinated derivative with enhanced anticancer activity but poor aqueous solubility.

Uniqueness

2-(2,3-Dimethoxyphenyl)benzothiazole stands out due to its specific substitution pattern, which imparts unique biological activities and pharmacokinetic properties. Its dimethoxy groups enhance its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .

Propriétés

Numéro CAS |

6265-59-4 |

|---|---|

Formule moléculaire |

C15H13NO2S |

Poids moléculaire |

271.3 g/mol |

Nom IUPAC |

2-(2,3-dimethoxyphenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C15H13NO2S/c1-17-12-8-5-6-10(14(12)18-2)15-16-11-7-3-4-9-13(11)19-15/h3-9H,1-2H3 |

Clé InChI |

RLFXFUXPVGYCSU-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC(=C1OC)C2=NC3=CC=CC=C3S2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)

![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)